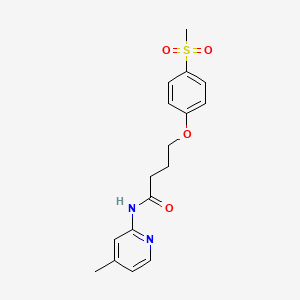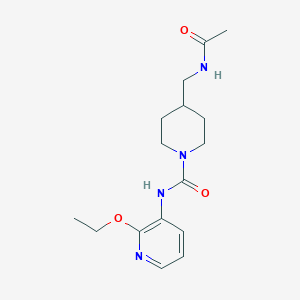
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide, also known as GW501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. This drug was initially developed for the treatment of metabolic disorders such as obesity and diabetes. However, it has gained popularity in the sporting world due to its ability to enhance endurance and performance.
Mecanismo De Acción
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that plays a crucial role in the regulation of energy metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and insulin sensitivity. Additionally, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to increase the expression of genes involved in muscle fiber type switching, leading to improved endurance and performance.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to increase fatty acid oxidation, improve glucose uptake, and enhance mitochondrial biogenesis. Additionally, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to increase endurance and performance in exercise tests. In human studies, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to improve insulin sensitivity and reduce markers of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, making it a useful tool for investigating the role of PPARδ in metabolic regulation and endurance performance. Additionally, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to have a favorable safety profile, with no significant adverse effects reported in human studies. However, there are also limitations to using N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide in lab experiments. Its effects may be tissue-specific, and it may not accurately reflect the effects of exercise training in humans.
Direcciones Futuras
There are several potential future directions for research on N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide. One area of interest is the potential use of N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to investigate the tissue-specific effects of N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide and its potential role in the regulation of muscle fiber type switching. Finally, more studies are needed to investigate the long-term safety and efficacy of N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide in humans.
Conclusion:
In conclusion, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide is a synthetic drug that has gained popularity in the sporting world due to its ability to enhance endurance and performance. However, it was initially developed for the treatment of metabolic disorders such as obesity and diabetes. N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide exerts its effects by binding to and activating PPARδ, leading to improved energy metabolism and insulin sensitivity. While there are advantages to using N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide in lab experiments, there are also limitations, and further research is needed to investigate its potential therapeutic applications and long-term safety and efficacy.
Métodos De Síntesis
The synthesis of N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide involves the condensation of 4-methylpyridine-2-carboxylic acid with 4-methylsulfonylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then coupled with 4-bromobutyric acid to form N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been investigated for its ability to improve endurance and performance in athletes. Additionally, N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide has been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-9-10-18-16(12-13)19-17(20)4-3-11-23-14-5-7-15(8-6-14)24(2,21)22/h5-10,12H,3-4,11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJPSFPYRPDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-4-(4-methylsulfonylphenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7681385.png)
![N-methyl-1-(3,4,6-trimethylthieno[2,3-b]pyridine-2-carbonyl)piperidine-2-carboxamide](/img/structure/B7681392.png)

![Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B7681410.png)
![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B7681413.png)
![3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide](/img/structure/B7681420.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)
![1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyl]methanamine](/img/structure/B7681459.png)
![1-[(2-Fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7681465.png)